REACTION_CXSMILES
|
[C:1]([C:4]1[CH:9]=[CH:8][CH:7]=[CH:6][N:5]=1)(=[O:3])[CH3:2].[C:10](OC)(=[O:15])[C:11]([O:13][CH3:14])=[O:12].C[O-].[Na+].O>CO>[CH3:14][O:13][C:11](=[O:12])[C:10](=[O:15])[CH2:2][C:1]([C:4]1[CH:9]=[CH:8][CH:7]=[CH:6][N:5]=1)=[O:3] |f:2.3|
|
Name
|
|
Quantity
|
2.56 g
|
Type
|
reactant
|
Smiles
|
C(C)(=O)C1=NC=CC=C1
|
Name
|
|
Quantity
|
5 g
|
Type
|
reactant
|
Smiles
|
C(C(=O)OC)(=O)OC
|
Name
|
sodium methoxide
|
Quantity
|
2.29 g
|
Type
|
reactant
|
Smiles
|
C[O-].[Na+]
|
Name
|
|
Quantity
|
26 mL
|
Type
|
solvent
|
Smiles
|
CO
|
Name
|
|
Quantity
|
26 mL
|
Type
|
solvent
|
Smiles
|
CO
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
O
|
Type
|
CUSTOM
|
Details
|
by stirring for 15 minutes
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
STIRRING
|
Details
|
The mixture was stirred at 60° C. for 45 minutes
|
Duration
|
45 min
|
Type
|
TEMPERATURE
|
Details
|
cooled in air
|
Type
|
WASH
|
Details
|
the resultant mixture was washed with diethyl ether
|
Type
|
CUSTOM
|
Details
|
The aqueous layer was partitioned by use of saturated aqueous ammonium chloride and chloroform
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The organic layer was dried over sodium sulfate anhydrate
|
Type
|
FILTRATION
|
Details
|
followed by filtration
|
Type
|
CUSTOM
|
Details
|
The solvent was removed under reduced pressure
|
Reaction Time |
15 min |
Name
|
|
Type
|
|
Smiles
|
COC(C(CC(=O)C1=NC=CC=C1)=O)=O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |